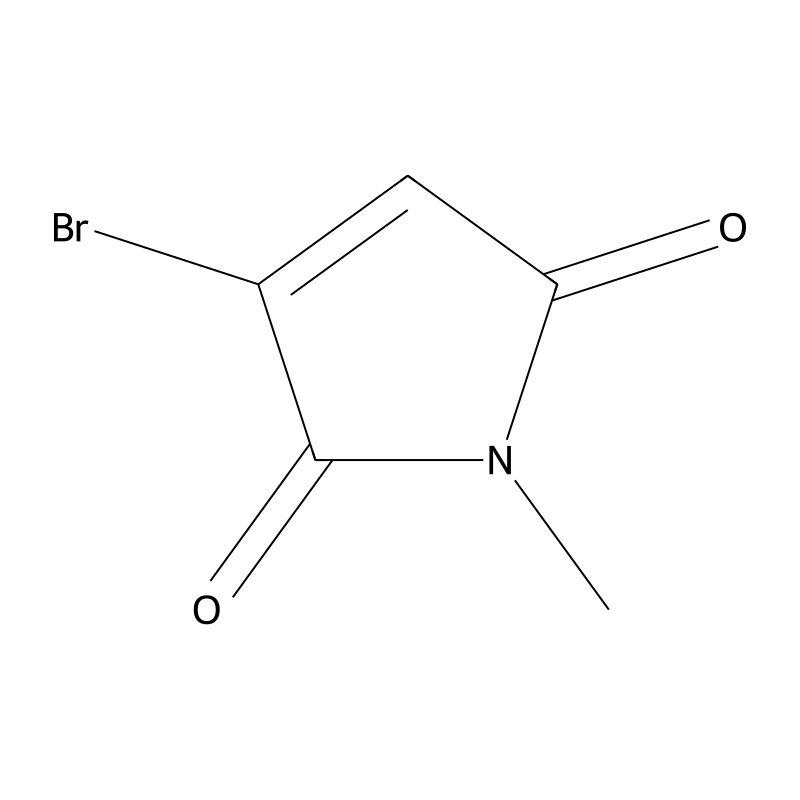3-Bromo-1-methyl-1H-pyrrole-2,5-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Indole Derivatives
Scientific Field: Organic Chemistry
Summary of Application: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology.
Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community.
Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties.
Pyrrole as a Resourceful Small Molecule
Scientific Field: Medicinal Chemistry
Methods of Application: Various tactical approaches are used to synthesize pyrrole and pyrrole containing analogs.
3-Bromo-1-methyl-1H-pyrrole-2,5-dione is a chemical compound classified as a derivative of pyrrole, specifically a brominated form of 1-methyl-1H-pyrrole-2,5-dione. It features a five-membered aromatic ring containing nitrogen and two carbonyl groups at the 2 and 5 positions. The presence of the bromine atom at the 3 position significantly influences its reactivity and biological properties. This compound is notable for its role in various
Currently, there is no scientific literature available that describes a specific mechanism of action for 3-Bromo-1-methyl-1H-pyrrole-2,5-dione.
- Bromine: The presence of bromine suggests potential irritation or corrosive effects.
- Pyrroledione: Some pyrrolediones have been reported to exhibit cytotoxicity.
The reactivity of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione is characterized by its ability to undergo nucleophilic substitutions due to the electrophilic nature of the bromine atom. Common reactions include:
- Nucleophilic Substitution: The bromine can be replaced by various nucleophiles such as amines, leading to the formation of substituted pyrrole derivatives. For instance, reactions with primary and secondary amines under mild conditions yield a variety of amino-pyrrol derivatives .
- Metal-Catalyzed Reactions: The compound can participate in metal-catalyzed coupling reactions, often employing copper catalysts to facilitate the formation of new carbon-nitrogen bonds .
3-Bromo-1-methyl-1H-pyrrole-2,5-dione exhibits several biological activities, primarily attributed to its structural characteristics. Studies have indicated that derivatives of pyrrole-2,5-diones possess anti-inflammatory and antimicrobial properties. The compound's ability to interact with biological targets makes it a candidate for further pharmacological exploration .
Several methods have been developed for synthesizing 3-Bromo-1-methyl-1H-pyrrole-2,5-dione:
- Direct Bromination: Starting from 1-methyl-1H-pyrrole-2,5-dione, bromination can be achieved using brominating agents under controlled conditions.
- Reactions with Maleic Anhydride: The synthesis often involves the reaction of maleic anhydride with amines or other nucleophiles in the presence of catalysts like triethylamine and copper(I) iodide to yield the desired pyrrole derivatives .
- One-Pot Reactions: More efficient one-pot methods have been developed that allow for the simultaneous formation of multiple bonds in a single reaction step, enhancing yield and reducing time .
3-Bromo-1-methyl-1H-pyrrole-2,5-dione has several applications:
- Pharmaceuticals: Due to its biological activity, it is explored as a potential therapeutic agent in treating various conditions.
- Fluorescent Dyes: The compound has been utilized in creating fluorescent materials due to its unique optical properties .
Research into the interactions of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione with biological molecules is ongoing. Studies focus on its binding affinity to proteins and enzymes, which may elucidate its mechanism of action and therapeutic potential. The interactions are often assessed through in vitro assays that measure changes in biological activity upon treatment with the compound.
Several compounds share structural similarities with 3-Bromo-1-methyl-1H-pyrrole-2,5-dione. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-pyrrole-2,5-dione | No halogen substitution | Serves as a precursor for various derivatives |
| 3-Chloro-1-methyl-1H-pyrrole-2,5-dione | Chlorine instead of bromine | Different reactivity patterns due to chlorine's properties |
| 3-Dimethylamino-1-methyl-1H-pyrrole-2,5-dione | Dimethylamino group at position 3 | Potentially enhanced biological activity due to amine group |
| 4-Bromo-2(3H)-pyridazinone | Different ring structure | Exhibits distinct pharmacological properties |
The uniqueness of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione lies in its specific bromination pattern and resultant reactivity profile compared to these similar compounds. Its applications in medicinal chemistry highlight its significance within this class of compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








